![molecular formula C50H71NO4PPdS+ B12440355 Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is widely used in various catalytic processes, particularly in cross-coupling reactions. The compound’s unique structure, featuring a palladium center coordinated with phosphine and biphenyl ligands, makes it highly effective in facilitating chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium precursors with the corresponding phosphine and biphenyl ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive ligands .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base like potassium carbonate.
Heck Reaction: Utilizes aryl halides and alkenes with a base such as triethylamine.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide
Major Products
The major products of these reactions are biaryl compounds, alkenes, and arylamines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is extensively used in scientific research due to its versatility and efficiency in catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals, polymers, and advanced materials .
Mécanisme D'action
The compound exerts its catalytic effects through the formation of a palladium complex with the substrate. The phosphine and biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate hydrate
- Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-isopropoxy-1,1’-biphenyl) [2’- (methylamino)-2-biphenylyl]palladium (II)
- [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate
Uniqueness
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its unique combination of ligands, which provide exceptional stability and reactivity. This makes it particularly effective in challenging catalytic transformations, offering higher yields and selectivity compared to similar compounds .
Propriétés
Formule moléculaire |
C50H71NO4PPdS+ |
|---|---|
Poids moléculaire |
919.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


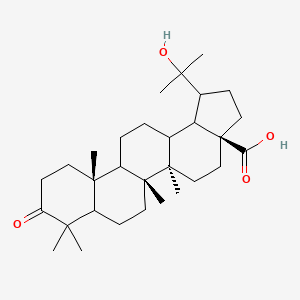


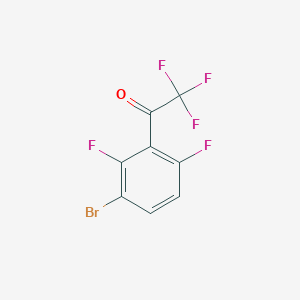
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)

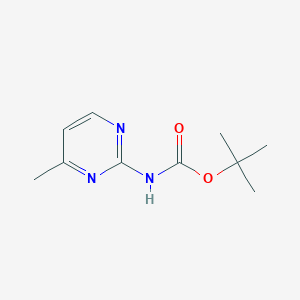
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)
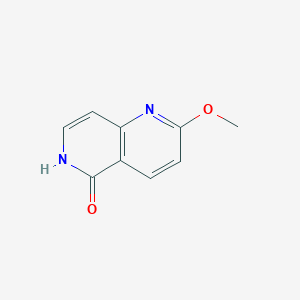
![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
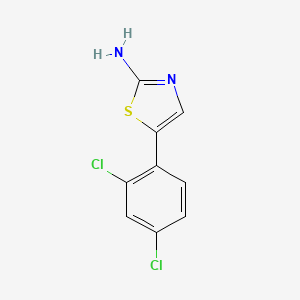
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
